molecular formula C21H15N3O4 B2379057 (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide CAS No. 314258-62-3

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide

Cat. No.: B2379057
CAS No.: 314258-62-3
M. Wt: 373.368
InChI Key: LAQXBRGWLJKTPI-FOWTUZBSSA-N
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Description

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the acrylamide moiety: The acrylamide moiety can be synthesized through the reaction of an appropriate amine with acryloyl chloride or acrylonitrile under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA synthesis: Affecting gene expression and cell proliferation.

    Inducing oxidative stress: Leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide: Similar structure with a different position of the nitro group.

    (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide: Similar structure with a different position of the methyl group.

Uniqueness

(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-5-2-3-8-19(14)23-21(25)16(13-22)12-18-9-10-20(28-18)15-6-4-7-17(11-15)24(26)27/h2-12H,1H3,(H,23,25)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQXBRGWLJKTPI-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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